tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alcohol (OH). The tert-butyl group (C(CH3)3) is attached to the nitrogen atom of the carbamate group .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through a variety of methods. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Another method involves a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate functional group attached to a tert-butyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo the Hofmann rearrangement, a process that rearranges an amide to a carbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can vary depending on the specific compound. In general, these compounds have a molecular weight of around 117.1463 .Scientific Research Applications
Synthesis of Polyimides
This compound is used in the synthesis of polyimides (PIs) via a one-step polymerization . The resulting PIs exhibit excellent solubility in most organic solvents and have excellent thermal stability with 10% weight loss temperatures in the range of 493–525 °C . The existence of hydroxyl groups provides the possibility for further modification of the polymer .
Production of Heat-Resistant and Lightweight Materials
The compound contributes to the development of heat-resistant and lightweight PI materials . The PI membranes have excellent mechanical properties with tensile strength in the range of 65–93 MPa .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry.
Synthesis of Tetrasubstituted Pyrroles
This compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These pyrroles have various applications in medicinal chemistry and drug discovery.
Solid Phase Synthesis of Peptides
4-(Boc-amino)phenol is used to protect amine in the solid phase synthesis of peptides . This is a crucial step in peptide synthesis, which has wide applications in biological research and pharmaceutical industry.
Production of [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester
4-(Boc-amino)phenol is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
Inhibition of Amyloid Beta Peptide Aggregation
In vitro studies suggest that tert-butyl- (4-hydroxy-3- ((3- (2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . This has potential implications in the treatment of Alzheimer’s disease.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-11,19H,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZTPIOYKYBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683648 | |
Record name | tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate | |
CAS RN |
848853-75-8 | |
Record name | tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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